N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(4-methanesulfonylphenyl)propanamide
Description
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(4-methanesulfonylphenyl)propanamide is a synthetic small molecule characterized by a tetrahydronaphthalene core substituted with hydroxy and methoxy groups, a propanamide linker, and a 4-methanesulfonylphenyl moiety.
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S/c1-28-18-8-11-20-17(14-18)4-3-13-22(20,25)15-23-21(24)12-7-16-5-9-19(10-6-16)29(2,26)27/h5-6,8-11,14,25H,3-4,7,12-13,15H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUBYZBIKIJVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the tetrahydronaphthalen-1-yl group in the compound, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It is known that indole derivatives, which share structural similarities with this compound, interact with their targets in a way that leads to a variety of biological activities. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Group Analysis
- Tetrahydronaphthalene vs. Naphthalene/Piperidine Cores : The target compound’s partially saturated tetrahydronaphthalene core may confer conformational flexibility compared to fully aromatic naphthalene derivatives (e.g., Compound 11) or rigid piperidine-containing analogs (e.g., Compound 34) .
- Sulfone vs.
- Substituent Effects : The 6-methoxy group in the target compound contrasts with 3-methoxy or 4-chloro-3-methoxy substituents in analogs, which may alter steric hindrance or electronic effects at target binding sites .
Pharmacological Implications (Inferred from Analogs)
- Sulfone/Sulfonamide Moieties : Sulfone groups (target compound, Compound 11) are often used to improve metabolic stability, while sulfonamides (Compound 14d) may enhance target affinity via hydrogen bonding .
- Piperidine Derivatives : Piperidine-containing compounds (e.g., Compound 34) are common in CNS-targeted drugs due to improved blood-brain barrier penetration .
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